An In-depth Technical Guide on the Chemical Structure of Virosine B
An In-depth Technical Guide on the Chemical Structure of Virosine B
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of Virosine B: Chemical Structure, Physicochemical Properties, and Biological Context
Executive Summary
This technical guide provides a detailed overview of the current scientific understanding of Virosine B, an alkaloid isolated from the roots of Virosine oleifera. This document collates available data on its chemical structure, physicochemical properties, and putative biological significance. However, a comprehensive literature search reveals a significant lack of primary scientific publications detailing the experimental elucidation of its structure and its biological activity. The information presented herein is compiled from chemical databases and supplier information and should be interpreted with the understanding that foundational, peer-reviewed experimental data is not publicly available at this time.
Chemical Structure and Properties
Virosine B is a tetracyclic alkaloid with a complex bridged ring system. The molecular formula is C₁₃H₁₇NO₃, and it has a molecular weight of 235.28 g/mol .[1] The systematic IUPAC name for the putative structure of Virosine B is 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one.
Table 1: Physicochemical Properties of Virosine B
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| CAS Number | 1052228-70-2 | |
| IUPAC Name | 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one | |
| Appearance | Solid (predicted) | |
| Boiling Point | 491.8 ± 45.0 °C (predicted) | |
| Density | 1.37 ± 0.1 g/cm³ (predicted) |
Structural Elucidation (Hypothetical)
A definitive, peer-reviewed report on the structural elucidation of Virosine B is not available in the scientific literature. The proposed structure is based on data aggregated in chemical databases. A standard workflow for the structural elucidation of a novel natural product like Virosine B would typically involve the following experimental protocols.
Hypothetical Experimental Workflow for Structural Elucidation
The logical flow for determining the structure of a novel natural product is outlined below. This represents a standard approach in natural product chemistry.
Caption: Hypothetical workflow for the isolation and structural elucidation of Virosine B.
Experimental Protocols (Prototypical)
In the absence of specific published methods for Virosine B, the following are detailed, prototypical protocols that would be employed for the isolation and characterization of such an alkaloid.
Isolation and Purification of Virosine B from Virosine oleifera
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Extraction: Dried and powdered roots of Virosine oleifera would be subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, to extract a wide range of secondary metabolites, including alkaloids.
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Acid-Base Extraction: The crude extract would then be subjected to an acid-base extraction protocol to selectively isolate the basic alkaloid fraction. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.
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Liberation and Extraction of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10). This deprotonates the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted back into an organic solvent.
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Chromatographic Purification: The crude alkaloid extract is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Virosine B.
Spectroscopic and Spectrometric Analysis
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₁₃H₁₇NO₃). Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern, providing clues about the connectivity of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number and chemical environment of protons, including their coupling patterns, which helps to establish proton-proton connectivity.
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¹³C NMR and DEPT: Would reveal the number of different carbon atoms and their types (CH₃, CH₂, CH, or quaternary).
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
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X-ray Crystallography: If a suitable single crystal of Virosine B can be obtained, X-ray crystallography would provide unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.
Biological Activity and Signaling Pathways
Currently, there is no peer-reviewed scientific literature available that describes the biological activity of Virosine B or investigates its effects on any signaling pathways. Research in this area would be necessary to understand its potential therapeutic applications.
A hypothetical logical relationship for investigating the biological activity of a novel compound like Virosine B is presented below.
Caption: A logical workflow for the investigation of the biological activity of Virosine B.
Conclusion and Future Directions
Virosine B is a natural product with a known molecular formula and a putative chemical structure. However, the lack of primary scientific literature detailing its isolation, characterization, and biological activity presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The tetracyclic core of Virosine B is of chemical interest, and its biological properties remain to be explored. Future research should focus on the isolation of Virosine B from Virosine oleifera, followed by a rigorous structural elucidation using modern spectroscopic techniques to confirm the proposed structure. Subsequently, comprehensive biological screening is warranted to uncover its potential therapeutic value.
